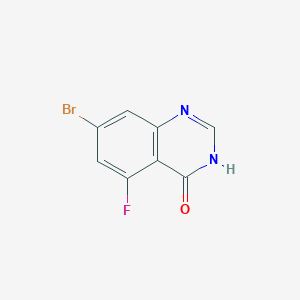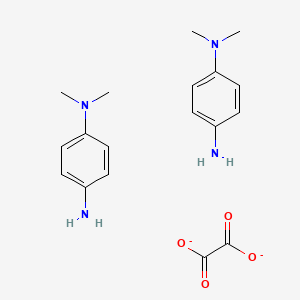
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is a chemical compound that features a pyridine ring substituted with a 4-bromobut-1-enyl group and a methoxy group The hydrobromide salt form enhances its solubility and stability
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxypyridine and 4-bromobut-1-ene.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable base, such as potassium carbonate, is used to deprotonate the 5-methoxypyridine, making it more nucleophilic.
Coupling Reaction: The deprotonated 5-methoxypyridine reacts with 4-bromobut-1-ene in the presence of a palladium catalyst to form the desired product.
Purification: The product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Chemistry: Implementing continuous flow chemistry techniques to enhance reaction efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the purification process and ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond in the butenyl group can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogenation reactions using palladium on carbon as a catalyst are common.
Major Products Formed
Substitution Products: Formation of 3-(4-substituted-but-1-enyl)-5-methoxypyridine derivatives.
Oxidation Products: Formation of 3-(4-bromo-1-oxo-butyl)-5-methoxypyridine derivatives.
Reduction Products: Formation of 3-(4-bromobutyl)-5-methoxypyridine derivatives.
Applications De Recherche Scientifique
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Material Science: Explored for its potential use in the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways or metabolic processes, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Bromobut-1-enyl)-5-methoxybenzene
- 4-Bromobut-1-enyl)cyclopropane
- 1-Bromo-4-(4-bromobut-1-en-1-yl)benzene
Uniqueness
3-(4-Bromobut-1-enyl)-5-methoxypyridine;hydrobromide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to similar compounds. Its methoxy group and bromobut-1-enyl substitution make it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Propriétés
Formule moléculaire |
C10H13Br2NO |
|---|---|
Poids moléculaire |
323.02 g/mol |
Nom IUPAC |
3-(4-bromobut-1-enyl)-5-methoxypyridine;hydrobromide |
InChI |
InChI=1S/C10H12BrNO.BrH/c1-13-10-6-9(7-12-8-10)4-2-3-5-11;/h2,4,6-8H,3,5H2,1H3;1H |
Clé InChI |
YEJPVFUSJYDQBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CN=CC(=C1)C=CCCBr.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hypobromite](/img/structure/B15061055.png)

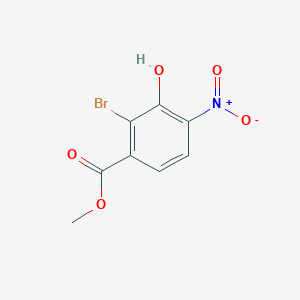
![3-[5-bromo-2-(2-ethoxyethoxy)phenyl]prop-2-enoic acid](/img/structure/B15061067.png)
![1-Bromo-4-[[(4-bromophenyl)-chloromethyl]sulfonyl-chloromethyl]benzene](/img/structure/B15061069.png)
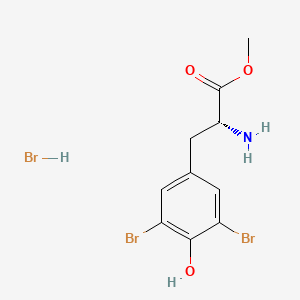
![4-(3-Bromo-benzylidene)-2-methyl-1,2,3,4-tetrahydro-benzo[b][1,6]naphthyridine-10-carboxylic acid](/img/structure/B15061077.png)
![N-methyl-3-oxabicyclo[3.1.0]hexan-6-amine](/img/structure/B15061090.png)


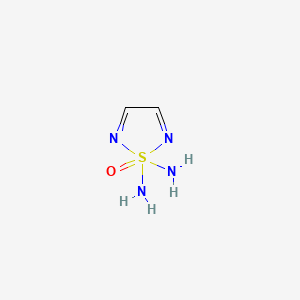
![Ethanone, 1-[(3S,4S)-4-aMino-3,4-dihydro-3-hydroxy-2,2-diMethyl-2H-1-benzopyran-6-yl]-, sulfate (1](/img/structure/B15061111.png)
